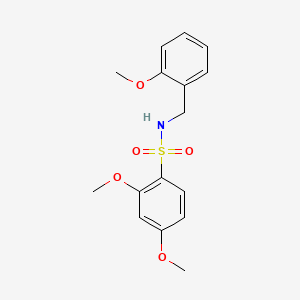![molecular formula C24H26N4 B5380587 4-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1-methyl-1H-pyrrole-2-carbonitrile](/img/structure/B5380587.png)
4-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1-methyl-1H-pyrrole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1-methyl-1H-pyrrole-2-carbonitrile, commonly known as DPMP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DPMP is a pyrrole derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. In
Mecanismo De Acción
The exact mechanism of action of DPMP is not fully understood. However, it has been suggested that DPMP may act as a serotonin and dopamine receptor antagonist, which may contribute to its antidepressant and antipsychotic effects. DPMP has also been found to inhibit the activity of the enzyme acetylcholinesterase, which may contribute to its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
DPMP has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. DPMP has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPMP has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level, making it a reliable compound for research. Moreover, DPMP has been found to exhibit low toxicity levels, which makes it a safe compound to work with. However, DPMP has some limitations for lab experiments. It has a short half-life and is rapidly metabolized, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research on DPMP. One potential area of investigation is the development of new drugs based on the structure of DPMP. Moreover, further research is needed to fully understand the mechanism of action of DPMP and its potential use in the treatment of various disorders. Additionally, the potential use of DPMP as a pain-relieving agent warrants further investigation.
Métodos De Síntesis
DPMP can be synthesized using a multi-step process that involves the reaction of 1-methyl-2-pyrrolidinone with diphenylmethyl chloride to form N,N-diphenylmethyl-2-pyrrolidinone. This intermediate is then reacted with piperazine to form N,N-diphenylmethyl-1-piperazine-2-one. Finally, the addition of cyanogen bromide to this intermediate results in the formation of DPMP.
Aplicaciones Científicas De Investigación
DPMP has been found to exhibit various scientific research applications. It has been shown to have potential as an antidepressant, anxiolytic, and antipsychotic agent. DPMP has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Moreover, DPMP has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new pain-relieving drugs.
Propiedades
IUPAC Name |
4-[(4-benzhydrylpiperazin-1-yl)methyl]-1-methylpyrrole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4/c1-26-18-20(16-23(26)17-25)19-27-12-14-28(15-13-27)24(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-11,16,18,24H,12-15,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIQNZQGTRFOSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C#N)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-2-naphthylurea](/img/structure/B5380505.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide](/img/structure/B5380513.png)
![(3S*,4S*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5380522.png)
![[4-(diethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]ethylcyanamide](/img/structure/B5380525.png)
![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-amine](/img/structure/B5380531.png)

![2-[2-(4-ethylphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5380554.png)
![2-{2-[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}phenol](/img/structure/B5380555.png)
![1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5380570.png)
![N-cyclopropyl-2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[(2E)-3-phenyl-2-propen-1-yl]acetamide](/img/structure/B5380577.png)

![N-(2-methoxyethyl)-4-methyl-3-[2-oxo-2-(propylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5380611.png)

![N-(2-isopropylphenyl)-2-{2-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5380622.png)